1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans-
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Overview
Description
: 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- is an intriguing compound known for its applications in multiple scientific fields This compound is structurally characterized by a triazole ring linked to a benzofuran unit via a dioxane ring
Preparation Methods
: To synthesize this compound, various synthetic routes can be employed. One common method involves the reaction of 1H-1,2,4-Triazole with a suitable benzofuran derivative under controlled conditions. The reaction generally proceeds through nucleophilic substitution or cycloaddition, where the intermediate is further reacted with a dioxane ring to obtain the final product. Industrial production may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
: 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- undergoes several types of chemical reactions:
Oxidation
: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction
: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule, altering its chemical properties.
Substitution
: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents present on the triazole or benzofuran rings. Common reagents include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions can vary, but often include modified triazole and benzofuran derivatives.
Scientific Research Applications
: This compound finds extensive use in various scientific domains:
Chemistry
: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine
Industry
: It can be utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
: The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can coordinate with metal ions or form hydrogen bonds, affecting the function of biological macromolecules. Pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
: Compared to other triazole or benzofuran derivatives, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- offers a unique combination of chemical stability and reactivity, making it versatile for various applications. Similar compounds include 1H-1,2,4-Triazole, benzofuran, and dioxane derivatives, each with distinct properties and uses. The uniqueness lies in its fused ring structure, which enhances its interaction potential with diverse molecular targets.
Properties
CAS No. |
98519-35-8 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[[(2R,6R)-2-(1-benzofuran-2-yl)-4,4,6-trimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-17(2,3)24-18(23-13,10-21-12-19-11-20-21)16-8-14-6-4-5-7-15(14)22-16/h4-8,11-13H,9-10H2,1-3H3/t13-,18-/m1/s1 |
InChI Key |
JQTASVIHJNIOAT-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@@H]1CC(O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Canonical SMILES |
CC1CC(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Origin of Product |
United States |
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